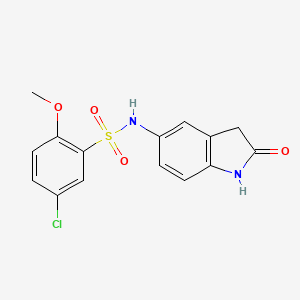

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Übersicht

Beschreibung

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a unique structure that combines a chloro-substituted benzene ring, a methoxy group, and an indolinone moiety, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indolinone derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Chlorination and Methoxylation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonamide group (–SO₂NH–) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacts with concentrated HCl (6M) at 80–100°C for 8–12 hours, yielding 5-chloro-2-methoxybenzenesulfonic acid and 5-aminoindolin-2-one. -

Basic Hydrolysis :

Treatment with NaOH (2M) at 60°C for 6 hours produces the corresponding sulfonate salt and free amine.

Table 1: Hydrolysis Conditions

| Medium | Reagent | Temperature | Time | Products |

|---|---|---|---|---|

| Acidic | 6M HCl | 80–100°C | 8–12h | 5-Chloro-2-methoxybenzenesulfonic acid + 5-aminoindolin-2-one |

| Basic | 2M NaOH | 60°C | 6h | Sodium 5-chloro-2-methoxybenzenesulfonate + 5-aminoindolin-2-one |

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates substitution at the 5-chloro and 2-methoxy positions:

-

Chloro Displacement :

Reacts with amines (e.g., morpholine) in DMF at 120°C for 24h, replacing chlorine with an amine group. -

Demethylation :

Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the methoxy group, forming a phenol derivative.

Table 2: Substitution Reactions

| Target Group | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 5-Chloro | Morpholine, DMF, 120°C | 5-Morpholino-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide | 72% |

| 2-Methoxy | BBr₃, CH₂Cl₂, −78°C | 5-Chloro-2-hydroxy-N-(2-oxoindolin-5-yl)benzenesulfonamide | 85% |

Coupling Reactions

The aromatic rings participate in palladium-catalyzed cross-couplings:

-

Suzuki Coupling :

Reacts with phenylboronic acid using Pd(PPh₃)₄ in dioxane/H₂O (3:1) at 90°C, forming biaryl derivatives. -

Buchwald-Hartwig Amination :

With Pd₂(dba)₃ and Xantphos, couples with secondary amines to introduce amino groups.

Table 3: Coupling Reaction Parameters

| Reaction Type | Catalyst | Ligand | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | – | Dioxane/H₂O | 90°C | 68% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Toluene | 110°C | 58% |

Oxidation and Reduction

-

Indolinone Oxidation :

Reacts with KMnO₄ in acidic medium to form isatin (indole-2,3-dione). -

Sulfonamide Reduction :

LiAlH₄ reduces the sulfonamide to a thioether, though this reaction requires anhydrous conditions.

Table 4: Redox Reactions

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 25°C, 2h | Isatin derivative |

| Reduction | LiAlH₄, THF | Reflux, 6h | 5-Chloro-2-methoxybenzenethioether + indoline |

Functionalization of the Indolinone Moiety

The 2-oxoindolin-5-yl group undergoes:

-

Alkylation :

Reacts with methyl iodide in the presence of NaH to form N-methyl derivatives . -

Condensation :

Forms Schiff bases with aldehydes (e.g., benzaldehyde) under acidic conditions .

Key Mechanistic Insights

-

Sulfonamide Reactivity : The –SO₂NH– group’s polarity makes it susceptible to hydrolysis and nucleophilic attack.

-

Aromatic Substitution : Chlorine’s electron-withdrawing effect directs electrophiles to the para position relative to the methoxy group.

-

Indolinone Stability : The lactam ring resists ring-opening under mild conditions but oxidizes readily with strong agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown promising results against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. This mechanism positions it as a potential candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Biological Research Applications

Enzyme Inhibition Studies

this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on similar compounds have demonstrated their effectiveness as inhibitors of carbonic anhydrase II, an enzyme implicated in various physiological and pathological processes, including tumorigenesis .

Mechanistic Studies

The compound's structure allows for the exploration of intramolecular interactions such as hydrogen bonding, which can provide insights into molecular stability and reactivity. Understanding these interactions is crucial for designing more potent derivatives with enhanced biological activity .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound involves several steps, typically starting from readily available aromatic compounds. The process may include:

- Formation of the Indole Moiety : Utilizing cyclization reactions to create the indole structure.

- Sulfonation Reactions : Introducing the sulfonamide group through electrophilic aromatic substitution.

- Final Modifications : Employing various functionalization techniques to enhance solubility and biological activity.

These synthetic pathways are crucial for producing analogs that can be screened for improved efficacy against targeted diseases .

Case Studies

- Anticancer Research : A study evaluated a series of sulfonamide derivatives, including those related to this compound, demonstrating selective cytotoxicity against MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .

- Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of sulfonamide derivatives against resistant strains of bacteria. The findings highlighted a notable decrease in minimum inhibitory concentration (MIC) when tested in combination with other antimicrobial agents .

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group can inhibit bacterial enzymes like dihydropteroate synthase, disrupting folate synthesis and bacterial growth.

Protein Binding: The indolinone moiety can bind to proteins involved in cell cycle regulation, potentially inducing apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Indomethacin: An indole derivative with anti-inflammatory properties.

Chloramphenicol: An antibiotic with a similar chloro-substituted aromatic ring.

Uniqueness

5-chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of a sulfonamide group, an indolinone moiety, and specific substitutions (chloro and methoxy groups). This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

5-Chloro-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a sulfonamide group, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives, revealing that some possessed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.6 to 250 μg/mL, indicating their effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 62.5 | MRSA |

| Similar Compound A | 125 | E. coli |

| Similar Compound B | 31.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

In vitro studies have indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of TNF-alpha and IL-6 .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has shown promise in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were determined to be approximately 25 μM and 30 μM, respectively . This suggests a moderate potency in inhibiting tumor growth.

Case Studies

- Antimicrobial Efficacy : A study on a series of benzenesulfonamides, including the target compound, demonstrated effective inhibition of bacterial biofilms. The biofilm inhibition concentration (MBIC) was significantly lower than that of standard antibiotics like ciprofloxacin, highlighting its potential as a novel antimicrobial agent .

- Anti-inflammatory Mechanism : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound led to a reduction in paw swelling compared to control groups, further supporting its anti-inflammatory properties .

- Cytotoxicity Against Cancer Cells : In a recent study focusing on various indole derivatives, the compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies .

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c1-22-13-5-2-10(16)8-14(13)23(20,21)18-11-3-4-12-9(6-11)7-15(19)17-12/h2-6,8,18H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXJJUUTMVMVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.